molecular formula C19H16N2O2 B5864116 1-(3-Acetylphenyl)-3-naphthalen-2-ylurea

1-(3-Acetylphenyl)-3-naphthalen-2-ylurea

Cat. No.: B5864116
M. Wt: 304.3 g/mol
InChI Key: PJPIBOWZDPVIDB-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-naphthalen-2-ylurea is a urea derivative characterized by a naphthalen-2-yl group linked via a urea bridge to a 3-acetylphenyl substituent. The molecular formula is C₁₉H₁₆N₂O₂, with a molecular weight of 304.34 g/mol. The acetyl group at the 3-position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions. Urea derivatives are notable for their hydrogen-bonding capabilities, making them relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-naphthalen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13(22)15-7-4-8-17(11-15)20-19(23)21-18-10-9-14-5-2-3-6-16(14)12-18/h2-12H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPIBOWZDPVIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-naphthalen-2-ylurea typically involves the reaction of 3-acetylphenyl isocyanate with 2-naphthylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-naphthalen-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of 1-(3-carboxyphenyl)-3-naphthalen-2-ylurea.

    Reduction: Formation of 1-(3-hydroxyphenyl)-3-naphthalen-2-ylurea.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Acetylphenyl)-3-naphthalen-2-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-naphthalen-2-ylurea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetyl and naphthyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved may vary and require further investigation through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Group) Naphthalene Position Key Properties (LogP, PSA) Notable Research Findings
This compound C₁₉H₁₆N₂O₂ 304.34 3-Acetyl 2 LogP: ~3.2 (estimated); PSA: 58.7 Ų Potential kinase inhibition (theoretical)
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea C₁₈H₁₆N₂O₂ 292.33 2-Methoxy 2 LogP: ~2.8; PSA: 55.1 Ų Used as a probe in biochemical assays
1-Ethyl-3-naphthalen-1-ylurea C₁₃H₁₄N₂O 214.27 Ethyl (non-aromatic) 1 LogP: ~2.1; PSA: 46.2 Ų Simplified structure for solubility studies
1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea C₁₈H₁₅N₅O₂Cl₂ 404.25 3-Acetyl + triazole-dichlorobenzyl N/A LogP: ~4.5; PSA: 98.3 Ų Investigated for kinase inhibition (experimental)

Key Observations :

Substituent Effects :

  • The 3-acetylphenyl group enhances electron-withdrawing character compared to 2-methoxyphenyl (electron-donating), affecting charge distribution and binding affinity .
  • Naphthalene Position : 2-substituted naphthalene (as in the target compound) may confer steric and electronic differences compared to 1-substituted derivatives (e.g., 1-Ethyl-3-naphthalen-1-ylurea) .

Physicochemical Properties :

  • LogP : The acetyl group increases lipophilicity (LogP ~3.2) relative to methoxy (LogP ~2.8) or ethyl (LogP ~2.1) substituents, influencing membrane permeability .
  • Polar Surface Area (PSA) : Urea derivatives with bulkier substituents (e.g., triazole-dichlorobenzyl) exhibit higher PSA values, impacting solubility and bioavailability .

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